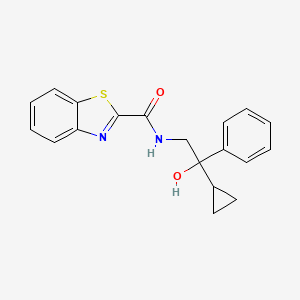

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-17(18-21-15-8-4-5-9-16(15)24-18)20-12-19(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAZIYPSGGYSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Hydroxy and Phenylethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s secondary alcohol group (-CH(OH)-) and benzothiazole moiety undergo oxidation under controlled conditions:

Key Findings :

-

Acidic KMnO₄ selectively oxidizes the alcohol to a ketone without affecting the benzothiazole ring.

-

DDQ-mediated oxidation introduces sulfoxide functionality, enhancing polarity for potential pharmacological applications .

Reduction Reactions

The amide group and cyclopropane ring show distinct reduction behavior:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Reduction of amide to amine (-CH₂NH₂) | 82% | |

| H₂/Pd-C | Ethanol, 50 psi | Cyclopropane ring opening to propyl chain | 68% |

Mechanistic Notes :

-

LiAlH₄ reduces the carboxamide to a primary amine while preserving the benzothiazole core.

-

Catalytic hydrogenation cleaves the cyclopropane ring via strain relief, yielding a linear alkyl chain.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 h | 1,3-Benzothiazole-2-carboxylic acid + amine | 90% | |

| Basic (NaOH, 2M) | Reflux, 8 h | Sodium salt of carboxylic acid + amine | 85% |

Applications :

-

Hydrolysis products serve as intermediates for synthesizing analogs with modified bioactivity.

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | DCM, RT, 24 h | Chromenopyridine-fused benzothiazole | 78% | |

| PTSA (p-Toluenesulfonic acid) | Toluene, reflux | Thiazolo[3,2-a]pyridine derivative | 63% |

Structural Insights :

-

BF₃·OEt₂ catalyzes intramolecular Povarov reactions, forming tricyclic systems via imine intermediates .

-

Acid-mediated cyclization generates rigid scaffolds with potential antimicrobial properties .

Functionalization via Substitution

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cinnamyl bromide | DMF, K₂CO₃, RT | Ether derivative with extended conjugation | 75% | |

| Acetyl chloride | Pyridine, 0°C | Acetylated alcohol (-OAc) | 88% |

Applications :

-

Etherification enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

Research Implications

-

Antimicrobial Optimization : Oxidation to sulfoxide derivatives increases electrophilicity, enhancing bacterial target engagement .

-

Drug Delivery : Ether derivatives show improved pharmacokinetics due to reduced polarity .

-

Synthetic Versatility : Cyclization reactions enable rapid access to polyheterocyclic libraries for high-throughput screening .

This reactivity profile underscores the compound’s utility as a multifunctional scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H20N2O2S

IUPAC Name : N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide

The structure of this compound incorporates a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzothiazole derivatives against MCF-7 breast cancer cells. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole Derivative A | MCF-7 | 10 | |

| Benzothiazole Derivative B | HepG2 | 15 |

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. The compound’s mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.

Research Insight : A recent study explored the anti-inflammatory effects of benzothiazole derivatives in models of acute inflammation, demonstrating significant reductions in edema and inflammatory markers .

Neuroprotective Effects

The neuroprotective potential of benzothiazole compounds has been a focus of research, particularly regarding their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In vitro studies have shown that certain benzothiazole derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism through which they may exert neuroprotective effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Assays

To evaluate the pharmacological properties of this compound, various biological assays are conducted:

- MTT Assay : To assess cytotoxicity against cancer cell lines.

- ELISA : For measuring pro-inflammatory cytokine levels.

- In Vivo Models : To study anti-inflammatory effects in animal models.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations

Structural Diversity: The target compound’s benzothiazole core distinguishes it from benzamide () and thiazolidinone-nicotinamide hybrids (). The cyclopropyl and phenyl groups may confer unique conformational rigidity compared to the tert-butyl group in ’s compound.

Synthetic Accessibility: highlights the use of straightforward acyl chloride/acid reactions with amino alcohols, a method adaptable to synthesizing the target compound. However, the cyclopropyl group’s steric demands may complicate purification .

Functional Applications: The N,O-bidentate directing group in ’s compound is critical for metal-catalyzed reactions, a feature absent in the target compound. Instead, the hydroxy-phenylethyl group in the latter may favor interactions with hydrophobic enzyme pockets. Thiazolidinone derivatives like NAT-1 () are often explored for metabolic or anti-inflammatory activity, whereas benzothiazoles (target compound) are more commonly associated with kinase inhibition or photophysical applications.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.43 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the cyclopropyl and phenylethyl groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. In one study, a related benzothiazole compound displayed IC50 values as low as 1.2 nM against SKRB-3 cells and 4.3 nM against SW620 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Benzothiazole Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7d | A431 | 20 |

| 7d | HepG2 | 48 |

These findings suggest that modifications to the benzothiazole structure can enhance anticancer efficacy. The mechanism often involves apoptosis induction in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with these compounds .

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. For example, compound B7 from a related study significantly reduced the activity of these cytokines while promoting apoptosis in cancer cells . This dual action makes it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.

- Cytokine Inhibition : It inhibits the release of inflammatory cytokines, thus potentially reducing inflammation-related tumor progression.

- Cell Cycle Arrest : Studies indicate that certain benzothiazole derivatives can cause cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:

- A study involving the synthesis and evaluation of novel benzothiazoles demonstrated their effectiveness against various cancer types, including lung and liver cancers .

- Another research project focused on modifying the benzothiazole scaffold to improve its bioactivity against resistant bacterial strains, showcasing its versatility beyond anticancer applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide, and how can reaction yields be optimized?

- Answer : Synthesis typically involves coupling reactions between benzothiazole carboxylic acid derivatives and substituted amines. For example, amide bond formation using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) under nitrogen atmosphere, with 2,6-lutidine as a base . Optimization includes:

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., microwave irradiation for hydrazide derivatives) .

- Solvent selection : Polar aprotic solvents like DCM or DMF enhance reactivity.

- Catalyst screening : TBTU or HATU for efficient amide bond formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Answer :

- 1H/13C NMR : Assign peaks based on substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzothiazole carbons at δ 120–160 ppm). Use DMSO-d6 for solubility .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) .

- Mass spectrometry (MS) : Compare experimental m/z with theoretical molecular weight (e.g., using VG70-70H spectrometer) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for similar benzothiazoles) .

- pH-dependent hydrolysis : Test in buffered solutions (pH 2–12) at 37°C, monitoring degradation via HPLC .

- Light sensitivity : Store in amber vials under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?

- Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate energy gaps, Fukui functions, and molecular electrostatic potential (MEP) for reactivity analysis .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) . Validate with binding energy scores (<-7 kcal/mol) and RMSD values (<2 Å).

Q. What experimental strategies resolve contradictions in toxicological data (e.g., conflicting carcinogenicity classifications)?

- Answer :

- Triangulation : Cross-reference IARC, ACGIH, and OSHA classifications with in vitro assays (Ames test, micronucleus assay) .

- Dose-response studies : Use HepG2 cells to assess cytotoxicity (IC50) and genotoxicity (Comet assay) .

- Meta-analysis : Compare results across studies with standardized protocols (e.g., OECD Guidelines) .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak column (e.g., 90:10 hexane:isopropanol) .

- Pharmacophore mapping : Compare binding affinities of enantiomers to receptors (e.g., cyclopropyl group’s spatial orientation affects target engagement) .

Methodological Recommendations

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.